2-Bromoethanol

説明

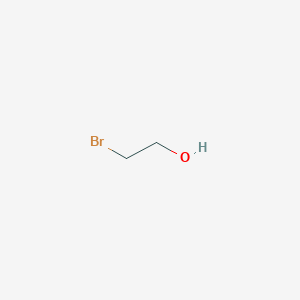

Structure

3D Structure

特性

IUPAC Name |

2-bromoethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5BrO/c3-1-2-4/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLCZOVUSADOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5BrO | |

| Record name | 2-BROMOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020200 | |

| Record name | 2-Bromo-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-bromoethanol is a colorless to dark brown liquid. Sweet burning taste. (NTP, 1992), Colorless to dark brown liquid. Sweet burning taste; [CAMEO] | |

| Record name | 2-BROMOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromoethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1385 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

300 to 302 °F at 750 mmHg (Decomposes) (NTP, 1992) | |

| Record name | 2-BROMOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

105 °F (NTP, 1992), 105 °F | |

| Record name | 2-BROMOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromoethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1385 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 2-BROMOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.7629 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 2-BROMOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

12 mmHg at 122 °F (NTP, 1992), 2.06 [mmHg] | |

| Record name | 2-BROMOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromoethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1385 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

540-51-2, 29155-34-8 | |

| Record name | 2-BROMOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromoethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene bromohydrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromoethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029155348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BROMOETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromo-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE BROMOHYDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z33995S34R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Bromoethanol from Ethylene Oxide and Hydrobromic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-bromoethanol, also known as ethylene bromohydrin, through the reaction of ethylene oxide with hydrobromic acid. This process is a common and efficient method for producing this versatile chemical intermediate, which finds applications in the synthesis of pharmaceuticals, polymers, and other specialty chemicals.[1] This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and visual representations of the reaction mechanism and experimental workflow.

Reaction Overview and Mechanism

The synthesis of this compound from ethylene oxide and hydrobromic acid proceeds via an acid-catalyzed ring-opening of the epoxide. The reaction is typically carried out in an aqueous solution of hydrobromic acid, with careful temperature control to manage the exothermic nature of the reaction and minimize side reactions.

The mechanism involves the protonation of the oxygen atom in the ethylene oxide ring by hydrobromic acid, which activates the epoxide for nucleophilic attack. The bromide ion then attacks one of the carbon atoms of the protonated epoxide, leading to the opening of the three-membered ring and the formation of this compound.

Experimental Protocols

The following experimental protocol is a synthesis of established procedures, providing a reliable method for the laboratory-scale production of this compound.[2][3]

Materials and Equipment:

-

1-liter three-necked flask

-

Mechanical stirrer

-

Dropping funnel or gas inlet tube

-

Thermometer

-

Ice-salt bath

-

Separatory funnel

-

Distillation apparatus

-

Ethylene oxide

-

46% Hydrobromic acid (sp. gr. 1.46)

-

Anhydrous sodium carbonate

-

Anhydrous sodium sulfate

-

Diethyl ether

Procedure:

-

Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, place 550 cc (4.56 moles) of 46% hydrobromic acid.[2][3]

-

Cooling: Cool the flask in an ice-salt bath until the temperature of the acid drops to below 10°C.[2][3]

-

Addition of Ethylene Oxide: Slowly add 132 g (3 moles) of ethylene oxide to the stirred acid solution over a period of approximately 2.5 hours.[2][3] It is crucial to maintain the reaction temperature below 10°C throughout the addition to prevent excessive formation of byproducts.[2]

-

Reaction Completion: After the addition is complete, continue stirring for an additional hour while maintaining the temperature below 10°C.[2][3]

-

Neutralization: Neutralize the excess hydrobromic acid by cautiously adding approximately 100 g of anhydrous sodium carbonate until the solution is no longer acidic.[2][3]

-

Salting Out: Add about 100 g of anhydrous sodium sulfate to the aqueous solution until the solution is saturated. This will cause a layer of this compound to separate.[2][3]

-

Extraction: Collect the separated this compound layer. Extract the aqueous layer twice with 200 cc portions of diethyl ether.[2][3] Combine the ether extracts with the initial this compound layer.

-

Drying: Dry the combined organic layers over anhydrous sodium sulfate overnight.[2][3]

-

Purification: Filter the dried solution and remove the ether by distillation on a steam bath. The remaining crude this compound is then purified by vacuum distillation.[2][3] The pure product is collected at 55–59°C/22 mm Hg.[2]

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound from ethylene oxide and hydrobromic acid.

| Parameter | Value | Reference |

| Reactants | ||

| Ethylene Oxide | 132 g (3 moles) | [2][3] |

| 46% Hydrobromic Acid | 550 cc (4.56 moles) | [2][3] |

| Reaction Conditions | ||

| Temperature | Below 10°C | [2][3] |

| Reaction Time | ~3.5 hours | [2][3] |

| Purification | ||

| Boiling Point | 55–59°C at 22 mm Hg | [2] |

| 145-149°C at atmospheric pressure | [4] | |

| Yield | ||

| Theoretical Yield | 374.7 g | Calculated |

| Actual Yield | 327–345 g | [2][3] |

| Percent Yield | 87–92% | [2][3] |

Visualizations

The following diagrams illustrate the reaction mechanism and the experimental workflow.

Caption: Reaction mechanism for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

Safety Considerations

-

Ethylene oxide is a flammable, carcinogenic, and explosive gas. It should be handled with extreme caution in a well-ventilated fume hood.

-

Hydrobromic acid is a corrosive acid that can cause severe burns. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times.

-

The reaction is exothermic and requires careful temperature control to prevent runaway reactions.

-

This compound is a toxic and corrosive liquid.[1] Handle with care and avoid inhalation, ingestion, and skin contact.

This guide provides a comprehensive framework for the synthesis of this compound from ethylene oxide and hydrobromic acid. By following the detailed protocols and safety precautions, researchers can safely and efficiently produce this important chemical intermediate for a variety of applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromoethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethanol (also known as ethylene bromohydrin) is a bifunctional organic compound with the chemical formula C₂H₅BrO.[1] Its structure, containing both a hydroxyl group and a bromine atom, makes it a versatile reagent in organic synthesis. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an analysis of its spectroscopic characteristics to support its application in research and development.

Physical and Chemical Properties

This compound is a colorless to pale yellow, hygroscopic liquid with a sweet, burning taste.[2][3][4] It is a relatively stable yet toxic compound that should be handled with appropriate safety precautions.[3][4]

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₅BrO | [2] |

| Molecular Weight | 124.96 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | -80 °C | [5] |

| Boiling Point | 149-150 °C @ 760 mmHg | [2] |

| 56-57 °C @ 20 mmHg | [3] | |

| Density | 1.763 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.492 | [3] |

| Vapor Pressure | 2.4 mmHg at 20 °C | |

| Flash Point | 110 °C (closed cup) | |

| Solubility | Miscible with water, ethanol, and ether. Insoluble in petroleum ether. | [3][4] |

Table 2: Chemical Properties and Reactivity of this compound

| Property | Description | Reference(s) |

| Reactivity | Acts as a bifunctional molecule. The hydroxyl group can undergo reactions typical of alcohols, while the bromine atom is a good leaving group in nucleophilic substitution reactions. It is a potent alkylating agent. | |

| Stability | Stable under normal conditions, but may be light-sensitive. It is hygroscopic. | [3] |

| Incompatibilities | Incompatible with strong oxidizing agents, strong acids, and strong bases. | [3] |

| Decomposition | When heated to decomposition, it emits toxic fumes of hydrogen bromide. | |

| Azeotrope | Forms an azeotrope with water. | [3][4] |

Experimental Protocols

Synthesis of this compound from Ethylene Oxide and Hydrobromic Acid

This protocol is adapted from a procedure published in Organic Syntheses.[6][7]

Materials:

-

46% Hydrobromic acid (HBr)

-

Ethylene oxide

-

Anhydrous sodium carbonate

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Ice

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer.

-

Ice-salt bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a three-necked flask cooled in an ice-salt bath, place 550 mL of 46% hydrobromic acid.

-

Bubble 132 g of ethylene oxide gas through the stirred acid solution, maintaining the temperature between 0 and 10 °C.

-

After the addition is complete, continue stirring for one hour at the same temperature.

-

Neutralize the excess hydrobromic acid by slowly adding anhydrous sodium carbonate until the solution is no longer acidic.

-

Saturate the aqueous solution with approximately 100 g of anhydrous sodium sulfate. A layer of this compound will separate.

-

Extract the aqueous layer with three portions of diethyl ether.

-

Combine the organic layers and the separated this compound. Dry the combined organic phase over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the ether by distillation at atmospheric pressure.

-

Purify the crude this compound by vacuum distillation, collecting the fraction boiling at 56-59 °C/22 mmHg.[6][7]

// Nodes A [label="Reaction: Ethylene Oxide + HBr (aq)"]; B [label="Neutralization with Sodium Carbonate"]; C [label="Salting out with Sodium Sulfate"]; D [label="Extraction with Diethyl Ether"]; E [label="Drying with Sodium Sulfate"]; F [label="Solvent Removal"]; G [label="Vacuum Distillation"]; H [label="Pure this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | C2H5BrO | CID 10898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 540-51-2 [chemicalbook.com]

- 4. The toxicity of 2-bromoethanol_Chemicalbook [chemicalbook.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. How to synthesis 2-Bromoethanol_Chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to 2-Bromoethanol (CAS 540-51-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoethanol, also known as ethylene bromohydrin, is a bifunctional organic compound with the CAS number 540-51-2.[1] Its structure, containing both a hydroxyl group and a bromine atom, confers a high degree of reactivity, making it a valuable intermediate in a multitude of organic syntheses.[1] This guide provides a detailed overview of this compound, encompassing its physicochemical properties, safety and handling protocols, common applications in research and development, and detailed experimental procedures. Particular emphasis is placed on its role as a synthetic building block and its mechanism of toxicity.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of this compound is paramount for its safe handling and effective use in experimental settings.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | References |

| Molecular Formula | C₂H₅BrO | [2][3] |

| Molecular Weight | 124.96 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Sweet odor | [2] |

| Boiling Point | 149-150 °C (decomposes) | [1][4] |

| 56-57 °C at 27 hPa | [5] | |

| Melting Point | -80 °C | [1][5] |

| Density | 1.763 g/mL at 25 °C | [6] |

| Flash Point | 110 °C (closed cup) | [5][6] |

| Vapor Pressure | 3.2 hPa at 20 °C | [5] |

| Solubility | Soluble in water | [2] |

| Refractive Index | n20/D 1.492 | [6] |

Safety and Handling

This compound is a hazardous substance and requires strict adherence to safety protocols. It is toxic if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[4][5]

| Hazard Information | Details | References |

| GHS Pictograms | Danger | [5][6] |

| Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH314: Causes severe skin burns and eye damageH331: Toxic if inhaled | [4][5] |

| Precautionary Statements | P261: Avoid breathing mist or vapours.P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

| Personal Protective Equipment (PPE) | Faceshields, gloves, goggles, type ABEK (EN14387) respirator filter. | [6] |

| Storage | Store below +30°C in a well-ventilated place. Keep container tightly closed. | [5][7] |

Applications in Research and Drug Development

The dual functionality of this compound makes it a versatile reagent in organic synthesis, with significant applications in the pharmaceutical and agrochemical industries.[1]

-

Pharmaceutical Synthesis : It serves as a crucial starting material or intermediate in the synthesis of a wide array of pharmaceutical compounds, including anticancer and anti-inflammatory agents.[1]

-

Agrochemical Development : this compound is utilized in the production of various pesticides, herbicides, and insecticides.[1]

-

Organic Synthesis : It is widely used as a reagent for introducing the 2-hydroxyethyl moiety into molecules. This is particularly useful in the synthesis of heterocyclic compounds.

-

Biochemical Research : In biochemistry, it is employed as a cross-linking agent and for the modification of biomolecules, such as proteins and nucleic acids, by alkylating nucleophilic residues.

-

Specialty Chemicals : It is also used in the synthesis of surfactants and as a comonomer in certain polymerization reactions.[1]

Experimental Protocols

The following sections detail established methods for the synthesis of this compound.

Synthesis from Ethylene Oxide and Hydrobromic Acid

This is a common and high-yield method for the preparation of this compound.

Materials:

-

46% Hydrobromic acid (HBr)

-

Ethylene oxide

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ether

Procedure:

-

A three-necked flask equipped with a stirrer, a gas inlet tube, and a thermometer is placed in an ice-salt bath.

-

550 cc of 46% hydrobromic acid is added to the flask and cooled to below 10°C.

-

132 g of ethylene oxide is bubbled through the cooled acid over approximately 2.5 hours, while maintaining the temperature below 10°C with vigorous stirring.

-

Stirring is continued for an additional hour after the ethylene oxide addition is complete.

-

The excess hydrobromic acid is neutralized by the slow addition of anhydrous sodium carbonate until the solution is no longer acidic.

-

Anhydrous sodium sulfate is added to the solution until it is saturated, which will cause a layer of this compound to separate.

-

The this compound layer is collected, and the aqueous layer is extracted twice with ether.

-

The collected organic layers are combined and dried over anhydrous sodium sulfate.

-

The ether is removed by distillation at atmospheric pressure.

-

The remaining residue is distilled under reduced pressure, collecting the fraction boiling at 55–59°C/22 mm Hg to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Synthesis from Ethylene and Bromine Water

An alternative method involves the reaction of ethylene gas with a dilute solution of bromine in water.

Materials:

-

Ethylene gas

-

Bromine

-

Water

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ether

Procedure:

-

Ethylene gas is passed through an ice-cold solution of bromine in water.

-

The reaction is continued with the gradual addition of more bromine until the desired amount has reacted.

-

The lower layer of ethylene dibromide, a byproduct, is separated.

-

The aqueous layer is neutralized with sodium carbonate.

-

The this compound is extracted from the aqueous layer using ether.

-

The ether extract is dried over anhydrous sodium sulfate.

-

The ether is evaporated, and the remaining liquid is distilled to yield this compound.

Mechanism of Toxicity

The toxicity of this compound is primarily attributed to its metabolic activation. The key pathway involves the cytochrome P450 enzyme system, specifically CYP2E1.

-

Metabolic Activation : this compound is metabolized by CYP2E1 to form bromoacetaldehyde.

-

Increased Toxicity : Bromoacetaldehyde is more toxic than the parent compound.

-

Cellular Effects : The presence of bromoacetaldehyde leads to the depletion of glutathione (GSH), a critical antioxidant in cells. This depletion, in turn, results in increased lipid peroxidation.

-

Cytotoxicity : The combination of GSH depletion and lipid peroxidation leads to cellular damage and cytotoxicity.

Caption: Metabolic activation and toxicity of this compound.

Conclusion

This compound is a chemical of significant interest to researchers and professionals in drug development and organic synthesis. Its utility as a reactive intermediate is well-established. However, its considerable toxicity necessitates careful handling and a thorough understanding of its safety profile. The information presented in this guide, including the structured data tables and detailed experimental and mechanistic diagrams, serves as a comprehensive resource for the safe and effective use of this compound in a laboratory setting.

References

- 1. The toxicity of 2-bromoethanol_Chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound (1,2-¹³Câ, 99%) 95%+ pure - Cambridge Isotope Laboratories, CLM-875-0.1 [isotope.com]

- 4. [Carcinogenic activity of ethylene oxide and its reaction products 2-chlorethanol, this compound, ethylene glycol and diethylene glycol. II. Testing of 2-chlorethanol and this compound for carcinogenic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | High-Purity Alkylating Agent [benchchem.com]

- 7. The involvement of cytochrome P4502E1 in this compound-induced hepatocyte cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of 2-Bromoethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of 2-Bromoethanol (CAS 540-51-2), a versatile bifunctional molecule widely utilized as a solvent and an intermediate in organic synthesis. An understanding of its solubility in both aqueous and organic media is critical for its effective application in pharmaceutical development, chemical manufacturing, and research.

Core Properties and Solubility Overview

This compound is a colorless to pale yellow liquid that possesses both a hydroxyl group and a bromine atom, lending it a unique polarity that governs its solubility. It is generally considered a polar molecule, capable of hydrogen bonding, which dictates its interaction with various solvents.

Quantitative Solubility Data

The solubility of this compound has been reported with some variation in the literature. The following table summarizes the available quantitative and qualitative data. It is important to note the conflicting reports regarding its miscibility, which may depend on the specific grade and purity of the substances tested.

| Solvent | Formula | Type | Solubility | Temperature | Citation |

| Water | H₂O | Aqueous | 1-5 g/100 mL | 19 °C | [1] |

| 10-50 mg/mL | 19 °C (66 °F) | [2][3] | |||

| Miscible / Completely Miscible | Not Specified | [1][4] | |||

| Ethanol | C₂H₅OH | Organic (Polar Protic) | Miscible | Not Specified | [1] |

| Diethyl Ether | (C₂H₅)₂O | Organic (Polar Aprotic) | Miscible | Not Specified | [1] |

| Petroleum Ether | Mixture | Organic (Nonpolar) | Insoluble | Not Specified | [1] |

| Miscible | Not Specified | [4] |

Note on Discrepancies: There are notable contradictions in the reported data. While several sources describe this compound as miscible with water, quantitative data suggests a solubility limit.[1][2][3] Similarly, its solubility in petroleum ether is reported as both insoluble and miscible.[1][4] These discrepancies highlight the importance of empirical verification for specific applications.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a liquid compound like this compound in various solvents. This method combines qualitative visual assessment with quantitative measurement.

Objective: To determine the solubility of this compound in water and selected organic solvents.

Materials:

-

This compound (of known purity)

-

Selected solvents (e.g., deionized water, ethanol, diethyl ether, petroleum ether)

-

Graduated cylinders

-

Volumetric flasks

-

Pipettes

-

Vortex mixer

-

Analytical balance

-

Test tubes or vials

Procedure:

-

Qualitative Miscibility Test:

-

Label a series of test tubes for each solvent.

-

Add 1 mL of the solvent to the respective test tube.

-

Add this compound dropwise to the solvent, vortexing after each addition.

-

Observe the mixture for clarity (miscible) or the formation of a cloudy suspension or distinct layers (immiscible).[5]

-

Continue adding this compound up to an equal volume of the solvent. If the solution remains clear and homogenous, the liquids are considered miscible.[6]

-

-

Quantitative Solubility Determination (for non-miscible or partially soluble compounds):

-

Prepare saturated solutions by adding an excess of this compound to a known volume of the solvent in a sealed vial.

-

Agitate the vials at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow any undissolved solute to settle.

-

Carefully extract a known volume of the supernatant (the clear liquid phase).

-

Determine the concentration of this compound in the supernatant using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculate the solubility in units of g/100mL or mol/L.

-

Safety Precautions: this compound is toxic and an irritant.[1][7] All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Logical Workflow for Solubility Assessment

The following diagram illustrates a systematic approach to evaluating the solubility of a chemical compound.

Caption: Workflow for determining the solubility of a chemical compound.

This guide provides a foundational understanding of this compound's solubility, offering both compiled data and a practical framework for its empirical determination. For critical applications, especially in drug development and manufacturing, it is imperative to conduct in-house solubility testing to account for variations in material purity and experimental conditions.

References

- 1. This compound | 540-51-2 [chemicalbook.com]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. This compound | C2H5BrO | CID 10898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Miscibility - Wikipedia [en.wikipedia.org]

- 6. Miscible Liquids | Definition & Examples - Lesson | Study.com [study.com]

- 7. This compound CAS 540-51-2 | 820175 [merckmillipore.com]

An In-depth Technical Guide to the Safe Handling of 2-Bromoethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and detailed handling precautions for 2-Bromoethanol (CAS No. 540-51-2), a versatile but hazardous reagent frequently used in organic synthesis and drug development. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling.[1] It is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[2][3][4][5]

-

Acute Toxicity, Oral (Category 3)

-

Acute Toxicity, Dermal (Category 3)

-

Acute Toxicity, Inhalation (Category 3)

-

Skin Corrosion/Irritation (Category 1B)

-

Serious Eye Damage/Eye Irritation (Category 1)

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.

-

H314: Causes severe skin burns and eye damage.

Quantitative Data Summary

The following tables summarize the key physical, chemical, and toxicological properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C2H5BrO | [5] |

| Molecular Weight | 124.97 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [8][9] |

| Odor | Sweet | [1] |

| Melting Point | -80 °C / -112 °F | [1] |

| Boiling Point | 149 - 150 °C / 300.2 - 302 °F @ 750 mmHg | [1] |

| Flash Point | > 110 °C / > 230 °F | [1] |

| Density | 1.763 g/mL at 25 °C | [10] |

| Vapor Pressure | 2.4 mmHg at 20 °C | [8][10] |

| Vapor Density | 4.3 (vs air) | [10] |

| Water Solubility | 1-5 g/100 mL at 19 °C | [8] |

| Refractive Index | n20/D 1.492 | [10] |

Table 2: Toxicological Data

| Test | Result | Species | Source |

| LD50 (Intraperitoneal) | 80 mg/kg (minimum lethal concentration) | Mouse | [2] |

| EC50 (Hepatocyte Cytotoxicity) | 100 µM (2 hr) | Rat | [6] |

Mechanism of Toxicity

The toxicity of this compound stems from its function as an alkylating agent.[1] It can covalently modify nucleophilic sites on essential biomolecules such as proteins and nucleic acids.[1] A primary pathway of its hepatotoxicity involves metabolic activation by the cytochrome P450 enzyme CYP2E1.[6] This process converts this compound into the more toxic metabolite, 2-bromoacetaldehyde.[6] This metabolite can lead to significant cellular damage through the depletion of glutathione (GSH) and the induction of lipid peroxidation, ultimately causing cell lysis.[6]

Figure 1: Simplified metabolic activation and toxicity pathway of this compound.

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to the following protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is required:

-

Hand Protection: Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double gloving is recommended.

-

Eye and Face Protection: Chemical safety goggles and a face shield.[1]

-

Skin and Body Protection: A lab coat worn over long-sleeved clothing and closed-toe shoes. A chemical-resistant apron is advised for larger quantities.[1]

-

Respiratory Protection: All work must be conducted in a certified chemical fume hood.[3] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[2][3] Avoid contact with skin, eyes, and clothing.[1] Do not breathe vapors or mists.[1] Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep refrigerated (2-8°C).[8][10] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[1]

Spill and Leak Procedures

-

Small Spills: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[3]

-

Large Spills: Immediately evacuate the area and call for emergency response. Isolate the spill area for at least 50 meters (150 feet) in all directions.

First-Aid Measures

Immediate medical attention is required for all exposures.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1]

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[1] Remove and wash contaminated clothing before reuse.[1]

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[2] If not breathing, give artificial respiration.[2]

-

Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water and call a physician or poison control center immediately.[1][2]

Figure 2: Standard workflow for safely handling this compound.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3]

-

Specific Hazards: Combustible liquid.[6] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[1] Waste must be handled as hazardous. Do not allow the product to reach the sewage system.[4]

This technical guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) from your supplier before use and ensure all personnel are thoroughly trained on the hazards and safe handling procedures for this compound.

References

- 1. This compound | High-Purity Alkylating Agent [benchchem.com]

- 2. The toxicity of 2-bromoethanol_Chemicalbook [chemicalbook.com]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound (1,2-¹³Câ, 99%) 95%+ pure - Cambridge Isotope Laboratories, CLM-875-0.1 [isotope.com]

- 5. [Carcinogenic activity of ethylene oxide and its reaction products 2-chlorethanol, this compound, ethylene glycol and diethylene glycol. II. Testing of 2-chlorethanol and this compound for carcinogenic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The involvement of cytochrome P4502E1 in this compound-induced hepatocyte cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. advinus.com [advinus.com]

- 9. rivm.nl [rivm.nl]

- 10. This compound | C2H5BrO | CID 10898 - PubChem [pubchem.ncbi.nlm.nih.gov]

Rotational Isomerism of 2-Bromoethanol: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rotational isomerism of 2-bromoethanol, a molecule of significant interest in conformational analysis. The presence of a flexible carbon-carbon single bond and the potential for intramolecular interactions give rise to distinct rotational isomers, or conformers, with varying stabilities and physicochemical properties. Understanding the conformational landscape of this compound is crucial for applications in stereoselective synthesis, molecular recognition, and drug design, where molecular geometry plays a pivotal role.

Core Concepts: Conformational Isomers of this compound

The rotation around the C-C bond in this compound (Br-CH₂-CH₂-OH) results in a continuum of possible three-dimensional arrangements. However, due to steric and electronic interactions, only specific staggered conformations are energetically favorable. The two most stable and extensively studied conformers are the gauche and anti (or trans) isomers.

The gauche conformer is characterized by a dihedral angle of approximately 60° between the bromine and oxygen atoms when viewed along the C-C bond. This conformation is notably stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the bromine atom.[1][2] This interaction is a classic example of the "gauche effect," where a typically less favored steric arrangement is stabilized by favorable electronic interactions.[3]

The anti conformer , also referred to as the trans conformer, has the bromine and oxygen atoms positioned at a dihedral angle of 180°. While this arrangement minimizes steric hindrance between the bulky bromine and hydroxyl groups, it lacks the stabilizing intramolecular hydrogen bond present in the gauche form.

Spectroscopic and computational studies have consistently shown that the gauche conformer is the more stable of the two in the gas phase and in non-polar solvents.[4][5] The energy difference between the gauche and anti conformers is a key parameter in understanding the conformational equilibrium of this compound.

Data Presentation: A Quantitative Summary

The following tables summarize the key quantitative data obtained from various experimental and computational studies on the rotational isomers of this compound.

Table 1: Thermodynamic Data for the Conformational Equilibrium of this compound

| Experimental Method | ΔH° (anti - gauche) (kcal/mol) | Temperature Range (°C) | Reference |

| Infrared Spectroscopy (Vapor) | 1.45 ± 0.1 | Up to 130 | [5][6] |

| Infrared Spectroscopy (CCl₄ solution) | 1.25 ± 0.08 | Not specified | [5] |

| Electron Diffraction (Gas Phase) | 1.82 ± 0.64 (ΔE°) | 60 - 200 |

Table 2: Structural Parameters of this compound Conformers from Electron Diffraction

| Parameter | Gauche Conformer | Anti Conformer | Reference |

| r(C-O) (Å) | 1.419 (14) | Assumed equal to gauche | |

| r(C-C) (Å) | 1.499 (26) | Assumed equal to gauche | |

| r(C-Br) (Å) | 1.949 (6) | Assumed equal to gauche | |

| ∠(CCO) (°) | 112.8 (12) | Assumed equal to gauche | |

| ∠(CCBr) (°) | 111.2 (13) | Assumed equal to gauche | |

| τ(OCCBr) (°) | 62.3 (29) | 180 (fixed) |

Table 3: Rotational and Quadrupole Coupling Constants from Microwave Spectroscopy

| Parameter | Value | Isotopic Species | Reference |

| A (MHz) | 10335.54 ± 0.02 | ⁷⁹Br | [1] |

| B (MHz) | 2831.62 ± 0.01 | ⁷⁹Br | [1] |

| C (MHz) | 2397.64 ± 0.01 | ⁷⁹Br | [1] |

| A (MHz) | 10291.56 ± 0.02 | ⁸¹Br | [1] |

| B (MHz) | 2810.12 ± 0.01 | ⁸¹Br | [1] |

| C (MHz) | 2380.12 ± 0.01 | ⁸¹Br | [1] |

| χaa (MHz) | 355.7 ± 1.5 | ⁷⁹Br | [1] |

| χbb (MHz) | -181.3 ± 1.0 | ⁷⁹Br | [1] |

| χcc (MHz) | -174.4 ± 1.0 | ⁷⁹Br | [1] |

| χaa (MHz) | 297.2 ± 1.5 | ⁸¹Br | [1] |

| χbb (MHz) | -151.5 ± 1.0 | ⁸¹Br | [1] |

| χcc (MHz) | -145.7 ± 1.0 | ⁸¹Br | [1] |

Experimental Protocols

Detailed methodologies for the key experimental techniques used to study the rotational isomerism of this compound are provided below.

Temperature-Dependent Infrared Spectroscopy

This technique is employed to determine the enthalpy difference between the conformers by monitoring the temperature dependence of their characteristic vibrational bands.[5][6]

-

Sample Preparation: this compound is purified by vacuum distillation to remove any impurities.[6] For vapor-phase measurements, a small amount of the liquid sample is introduced into a variable-temperature gas cell. The cell is then heated, and the pressure is allowed to equilibrate at each target temperature.

-

Data Acquisition: Infrared spectra are recorded over a range of temperatures (e.g., up to 130°C for this compound).[5][6] The spectral region containing the C-Br stretching vibrations is of particular interest, as distinct bands for the gauche and anti conformers are often observed.

-

Data Analysis: The integrated intensities of the absorption bands corresponding to the gauche and anti conformers are measured at each temperature. A van't Hoff plot of the natural logarithm of the ratio of the integrated intensities versus the inverse of the temperature (in Kelvin) is constructed. The slope of this plot is equal to -ΔH°/R, where ΔH° is the enthalpy difference between the conformers and R is the gas constant.

Microwave Spectroscopy

Microwave spectroscopy provides highly precise rotational constants, which can be used to determine the molecular geometry of the conformers.[1]

-

Sample Introduction: A sample of this compound is introduced into the spectrometer, typically as a vapor at low pressure.

-

Spectral Acquisition: The sample is irradiated with microwave radiation, and the absorption is measured as a function of frequency. For this compound, only the spectrum of the more stable gauche conformer is typically observed.[1]

-

Spectral Analysis: The observed transition frequencies are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, and C) and, if applicable, nuclear quadrupole coupling constants.[1] By analyzing the spectra of different isotopic species (e.g., ⁷⁹Br and ⁸¹Br), the positions of the atoms can be determined with high precision, yielding detailed structural information.[1]

Gas-Phase Electron Diffraction

This method provides information about the radial distribution of atoms in the molecule, allowing for the determination of bond lengths, bond angles, and the relative abundance of conformers.[4]

-

Sample Introduction: A gaseous jet of this compound is introduced into a high-vacuum chamber.[4] The experiment is often performed at several different nozzle-tip temperatures to study the temperature dependence of the conformational equilibrium.

-

Data Acquisition: A high-energy beam of electrons is passed through the gas jet, and the scattered electrons are detected on a photographic plate or a CCD detector. The scattering pattern consists of a series of concentric rings.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This experimental scattering curve is compared to theoretical curves calculated for different molecular geometries and conformer ratios. A least-squares refinement is performed to determine the structural parameters and the relative populations of the gauche and anti conformers that best fit the experimental data.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the study of this compound's rotational isomerism.

Caption: Conformational equilibrium of this compound.

Caption: Experimental and computational workflow.

Conclusion

The rotational isomerism of this compound is a well-documented phenomenon, with the gauche conformer being favored over the anti conformer due to a stabilizing intramolecular hydrogen bond. A combination of experimental techniques, including infrared and microwave spectroscopy and gas-phase electron diffraction, alongside computational methods, has provided a detailed understanding of the thermodynamic and structural properties of these conformers. The data and protocols presented in this guide offer a comprehensive resource for researchers in chemistry and drug development, highlighting the importance of conformational analysis in understanding molecular behavior and properties.

References

The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and Historical Synthesis of 2-Bromoethanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical synthesis of 2-bromoethanol (also known as ethylene bromohydrin), a significant bifunctional molecule in organic chemistry. Its unique structure, possessing both a nucleophilic hydroxyl group and an electrophilic bromine atom, has rendered it a valuable intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and heterocyclic compounds.[1] This document provides a comprehensive overview of the early synthetic routes, complete with detailed experimental protocols and quantitative data, to offer a practical and historical perspective for today's researchers.

Early Synthetic Methodologies: A Comparative Overview

The late 19th and early 20th centuries saw the emergence of several key methods for the preparation of this compound. These early approaches laid the groundwork for the more refined and efficient syntheses used today. The primary historical methods involved the reaction of ethylene with a bromine source or the conversion of ethylene precursors. The choice of starting material and reaction conditions significantly impacted the yield and purity of the final product.

The aformentioned historical methods include:

The availability and cost of ethylene oxide eventually made its reaction with hydrobromic acid a preferred method due to its high yields and convenience.[2][3]

Quantitative Data Summary of Historical Syntheses

The following tables summarize the quantitative data extracted from historical literature for two prominent synthesis methods.

Table 1: Synthesis of this compound from Ethylene Oxide and Hydrobromic Acid

| Parameter | Value |

| Starting Materials | Ethylene Oxide, 46% Hydrobromic Acid |

| Molar Ratio (Ethylene Oxide:HBr) | ~1:1.5 |

| Reaction Temperature | 0-10 °C |

| Reaction Time | ~3.5 hours |

| Product Boiling Point | 55-59 °C / 22 mmHg |

| Yield | 87-92% |

Table 2: Synthesis of this compound from Ethylene and Bromine Water

| Parameter | Value |

| Starting Materials | Ethylene, Bromine, Water |

| Reaction Temperature | Ice-cold |

| Primary Product | This compound |

| Byproduct | Ethylene Dibromide |

| This compound Yield (based on Bromine) | 54.4% |

| Ethylene Dibromide Yield (based on Bromine) | 37.5% |

| Overall Product Distribution | See yields above |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key historical syntheses of this compound, adapted from early 20th-century chemical literature.

Protocol 1: Synthesis from Ethylene Oxide and Hydrobromic Acid

This method, noted for its high yield, involves the ring-opening of ethylene oxide with hydrobromic acid.[2][3]

Materials:

-

Ethylene Oxide (132 g, 3 moles)

-

46% Hydrobromic Acid (550 cc, ~4.56 moles)

-

Anhydrous Sodium Carbonate (~100 g)

-

Anhydrous Sodium Sulfate (~100 g)

-

Ether

Procedure:

-

A 1-liter, three-necked flask equipped with a stirrer, a gas inlet tube, and a thermometer is charged with 550 cc of 46% hydrobromic acid.

-

The flask is cooled in an ice-salt bath to below 10 °C.

-

Ethylene oxide gas is passed into the stirred acid solution over a period of approximately 2.5 hours, maintaining the temperature between 0 and 10 °C.

-

After the addition is complete, stirring is continued for an additional hour at the same temperature.

-

The excess hydrobromic acid is neutralized by the slow addition of anhydrous sodium carbonate.

-

Anhydrous sodium sulfate is added to the solution to salt out the this compound.

-

The separated layer of this compound is collected, and the aqueous layer is extracted twice with ether.

-

The combined organic layers are dried over anhydrous sodium sulfate.

-

The ether is removed by distillation, and the remaining this compound is purified by vacuum distillation. The fraction boiling at 55-59 °C / 22 mmHg is collected.

Protocol 2: Synthesis from Ethylene and Dilute Bromine Water

This method demonstrates the direct addition of the elements of hypobromous acid (formed in situ) across the double bond of ethylene.[3][5]

Materials:

-

Ethylene Gas

-

Bromine (200 g total)

-

Water (500 ml)

-

Sodium Carbonate

-

Sodium Chloride

-

Ether

Procedure:

-

Ethylene gas is passed into an ice-cold solution of 7.2 g of bromine in 500 ml of water with vigorous agitation.

-

Once the bromine color has disappeared, another 7.2 g portion of bromine is added. This process is repeated until a total of 200 g of bromine has been added.

-

The lower layer of the byproduct, ethylene dibromide, is separated, washed with water, and dried.

-

The aqueous layer is neutralized with sodium carbonate and then saturated with sodium chloride.

-

The resulting solution is extracted twice with 100 ml portions of ether.

-

The combined ether extracts are dried over anhydrous sodium sulfate.

-

The ether is removed by evaporation to yield crude this compound, which is then purified by distillation.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the historical synthesis protocols.

Caption: Synthesis of this compound from Ethylene Oxide.

Caption: Synthesis of this compound from Ethylene and Bromine.

References

Methodological & Application

The Strategic Application of 2-Bromoethanol in Pharmaceutical Synthesis: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethanol is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its unique structure, featuring both a hydroxyl group and a bromine atom, allows for its use as a 2-hydroxyethylating agent, enabling the introduction of the 2-hydroxyethyl moiety into various drug scaffolds. This functional group can be pivotal for modulating the pharmacological properties of a molecule, such as solubility, bioavailability, and receptor binding affinity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceuticals, with a focus on its role in the preparation of key drug molecules and intermediates. While this compound is implicated in the synthesis of a range of therapeutics, including anti-cancer, anti-inflammatory, and antiviral agents, this guide will provide a detailed protocol for a well-documented example, the antihistamine Cetirizine, and a general protocol for the N-alkylation of amines, a common reaction in drug development.[1][2]

Core Applications of this compound in Pharmaceutical Synthesis

This compound is primarily utilized in nucleophilic substitution reactions where the bromine atom is displaced by a nucleophile, such as an amine, a phenoxide, or a thiol, to form a new carbon-nucleophile bond. The hydroxyl group can then be further functionalized if required. Key applications include:

-

N-alkylation of amines: Introduction of a hydroxyethyl group onto a nitrogen atom is a common strategy in drug design to enhance hydrophilicity and alter pharmacological activity.

-

O-alkylation of phenols: The synthesis of ethers by reacting this compound with phenols is another important transformation in the preparation of various pharmaceutical intermediates.

-

Synthesis of heterocyclic compounds: this compound can be a key precursor in the formation of various heterocyclic rings that are prevalent in drug structures.[1]

Safety and Handling Precautions

This compound is a hazardous chemical and requires strict safety protocols. It is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: All work with this compound should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

-

Handling: Avoid direct contact with skin and eyes, and prevent inhalation of vapors. Use non-sparking tools and take precautions against electrostatic discharge.[3]

Application Note 1: Synthesis of Cetirizine

Cetirizine is a second-generation antihistamine used to treat allergic rhinitis and urticaria. A key step in its synthesis involves the N-alkylation of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine with a two-carbon unit, which can be achieved using this compound to form the intermediate 2-[4-((4-Chlorophenyl)(phenyl)-methyl)-piperazin-1-yl]-ethanol. This intermediate is then further reacted to yield Cetirizine.

Experimental Protocol: Synthesis of 2-[4-((4-Chlorophenyl)(phenyl)-methyl)-piperazin-1-yl]-ethanol

Materials:

-

1-[(4-chlorophenyl)(phenyl)-methyl]-piperazine

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 1-[(4-chlorophenyl)(phenyl)-methyl]-piperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

To this suspension, add this compound (1.0 eq).

-

Reflux the reaction mixture for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in water and extract with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography if necessary.

Quantitative Data

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) | Purity (%) |

| 1-[(4-chlorophenyl)(phenyl)methyl]piperazine | 286.81 | 1.0 | - | - |

| This compound | 124.97 | 1.0 | - | - |

| 2-[4-((4-Chlorophenyl)(phenyl)-methyl)-piperazin-1-yl]-ethanol | 330.87 | - | ~82 | >95 (after purification) |

Note: The yield and purity are approximate and can vary based on reaction scale and purification methods.

Experimental Workflow

Caption: Workflow for the synthesis of a Cetirizine intermediate.

Application Note 2: General Protocol for N-Alkylation of Aromatic Amines

The introduction of a hydroxyethyl group to an aromatic amine is a common step in the synthesis of various pharmaceutical compounds. This protocol provides a general method for this transformation using this compound.

Experimental Protocol

Materials:

-

Aromatic amine

-

This compound

-

Base (e.g., K₂CO₃, NaHCO₃, or an organic base like triethylamine)

-

Solvent (e.g., Acetonitrile, DMF, Ethanol)

-

Appropriate work-up and purification reagents (e.g., ethyl acetate, water, brine, anhydrous Na₂SO₄)

Procedure:

-

Dissolve the aromatic amine (1.0 eq) and the base (1.5-2.0 eq) in the chosen solvent in a round-bottom flask.

-

Add this compound (1.1-1.5 eq) to the mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitate (inorganic salts) is present, filter it off.

-

Remove the solvent under reduced pressure.

-

Perform an aqueous work-up by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-(2-hydroxyethyl)ated aromatic amine.

-

Purify the crude product by column chromatography or recrystallization.

Logical Relationship of Reaction Parameters

Caption: Factors influencing the N-alkylation of aromatic amines.

Application in the Synthesis of Other Pharmaceuticals

While detailed public-domain protocols are scarce, this compound is a potential reagent in the synthesis of other pharmaceuticals like Ambroxol and Ritonavir . In the case of Ambroxol, a mucolytic agent, this compound could theoretically be used to introduce the N-(2-hydroxyethyl) group. For Ritonavir, a complex antiretroviral drug, this compound might be employed in the synthesis of one of its precursor fragments, although this is not explicitly detailed in readily available synthesis routes.[4][5][6] The lack of specific protocols in the public literature may be due to proprietary manufacturing processes.

Conclusion

This compound is a valuable and versatile reagent in the pharmaceutical industry, primarily for the introduction of the 2-hydroxyethyl group into drug molecules and intermediates. Its application in the synthesis of Cetirizine provides a clear example of its utility. While its role in the synthesis of other major drugs like Ambroxol and Ritonavir is less explicitly documented in public literature, the general principles of N-alkylation using this compound are widely applicable. Researchers and drug development professionals should consider this compound as a key tool in their synthetic toolbox, always adhering to strict safety protocols due to its hazardous nature.

References

- 1. This compound | High-Purity Alkylating Agent [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 540-51-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. US6407252B1 - Process for the synthesis of ritonavir - Google Patents [patents.google.com]

- 5. CN104788326A - Synthesis method of ambroxol hydrochloride - Google Patents [patents.google.com]

- 6. WO2001021603A1 - A process for the synthesis of ritonavir - Google Patents [patents.google.com]

2-Bromoethanol: A Versatile Reagent in Organic Synthesis for Research and Drug Development

Application Note AP-CHEM-2BE-001

Introduction

2-Bromoethanol (BrCH₂CH₂OH), also known as ethylene bromohydrin, is a bifunctional organic compound widely employed as a key intermediate and reagent in a multitude of organic synthesis applications.[1] Its structure, featuring both a reactive bromine atom and a nucleophilic hydroxyl group, allows for its versatile use as a building block in the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in common synthetic transformations, highlighting its role in the development of new chemical entities.

The primary utility of this compound lies in its capacity to act as a 2-hydroxyethylating agent. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, while the hydroxyl group can be a site for further functionalization or can influence the reactivity and solubility of the molecule.[3] This dual functionality makes it an indispensable tool for the synthesis of a wide array of compounds, including ethers, amines, and heterocyclic systems.[3][4]

Key Applications in Organic Synthesis

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers. This compound is an excellent electrophile in this Sₙ2 reaction, reacting with alkoxides or phenoxides to introduce a 2-hydroxyethyl ether moiety. This functional group is prevalent in many biologically active molecules and can improve the pharmacokinetic properties of a drug candidate by increasing its hydrophilicity.

A common application is the synthesis of 2-phenoxyethanol, a compound used as a preservative in cosmetics and pharmaceuticals, which can be prepared by reacting phenol with this compound in the presence of a base.[5]

N-Alkylation of Amines

This compound readily alkylates primary and secondary amines to introduce the N-(2-hydroxyethyl) group. This transformation is fundamental in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. The resulting amino alcohols are important intermediates for the construction of more complex molecular architectures, such as morpholines and other nitrogen-containing heterocycles.[3][4]

The reaction of anilines with this compound, for instance, yields N-(2-hydroxyethyl)anilines, which are precursors to various dyes and pharmaceutical intermediates.[6] While the direct alkylation of amines with this compound can sometimes lead to over-alkylation, reaction conditions can be optimized to favor the desired mono-alkylated product.[1]

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. Its bifunctional nature allows for intramolecular cyclization reactions to form rings. For example, it is a key building block for the synthesis of morpholines, a common scaffold in medicinal chemistry.[3] While direct cyclization with ammonia is not the most common route, this compound serves as a synthon for the C₂H₄OH unit in multistep syntheses of complex morpholine derivatives like the antidepressant drugs viloxazine and reboxetine.[3][7] In the synthesis of viloxazine, for example, the morpholine ring is constructed using intermediates that introduce the necessary structural components, conceptually derived from reagents like this compound.[2][7]

This compound in Drug Development

The introduction of a 2-hydroxyethyl group can significantly impact the properties of a drug molecule. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially improving the binding affinity of a ligand to its target protein.[8] Furthermore, the increased polarity imparted by the hydroxyl group can enhance aqueous solubility and influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[8]

The morpholine moiety, often synthesized using strategies involving 2-hydroxyethyl synthons, is a privileged structure in medicinal chemistry, appearing in a wide range of drugs with diverse therapeutic applications.[3] Its presence in drugs like reboxetine (an antidepressant) and viloxazine (used for ADHD) underscores the importance of synthetic routes to this heterocycle, for which this compound is a relevant building block.[3][7]